molecular formula C23H19ClN6O4 B2553787 N-(3-chloro-4-methoxyphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1111972-19-0

N-(3-chloro-4-methoxyphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2553787
CAS No.: 1111972-19-0
M. Wt: 478.89
InChI Key: HQSCQFSFLRUPNX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a tricyclic core fused with a pyrimidine ring and substituted with a 3-methyl-1,2,4-oxadiazole moiety. The acetamide side chain at position 5 is linked to a 3-chloro-4-methoxyphenyl group, which likely enhances solubility and target binding affinity. The oxadiazole ring (a bioisostere for ester or amide groups) may improve metabolic stability and pharmacokinetic properties .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O4/c1-13-26-20(34-28-13)11-29-12-25-21-15-5-3-4-6-17(15)30(22(21)23(29)32)10-19(31)27-14-7-8-18(33-2)16(24)9-14/h3-9,12H,10-11H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSCQFSFLRUPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[5,4-b]indole structure, followed by the introduction of the oxadiazole and acetamide groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

A. Anticancer Properties

Recent studies have indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide exhibit significant anticancer properties. The mechanism of action often involves the inhibition of critical signaling pathways such as PI3K/AKT/mTOR.

Case Study: Apoptosis Induction
In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting cell death. For example, derivatives have shown efficacy against colorectal cancer cells by arresting the cell cycle at the G2/M phase.

B. Antimicrobial Activity

The antimicrobial potential of this compound class has also been explored. Compounds with structural similarities have been evaluated for their activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation
A study reported that certain derivatives exhibited minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for developing new antibiotics based on these structures.

Drug Development Potential

The unique properties of this compound make it a candidate for further research in drug development:

A. Structure Optimization

Molecular docking studies indicate that this compound could be optimized for enhanced potency and selectivity against specific biological targets.

B. Combination Therapies

Given its diverse biological activity profile, there is potential for this compound to be used in combination therapies to enhance efficacy against resistant strains of bacteria or cancer cells.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets would need to be elucidated through experimental studies, such as binding assays and cellular experiments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in core substituents, aryl groups, and linker regions. Key comparisons are summarized below:

Compound Name / ID Core Structure Substituents / Side Chains Key Properties / Activities Reference
Target Compound Pyrimido[5,4-b]indol-4-one 3-Methyl-1,2,4-oxadiazole-methyl; 3-chloro-4-methoxyphenyl acetamide Potential Bcl-2/Mcl-1 inhibition (inferred)
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Indole 4-Chlorobenzoyl; 3-chloro-4-fluorophenyl acetamide Melting point: 192–194°C; low yield (8%)
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolin-3-ylidene 3-Methylisoxazole-methyl; pyridin-4-yl acetamide Activity score: 5.797 (likely IC₅₀-related)
2-{[3-(4-Chlorophenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Pyrimido[5,4-b]indol-4-one Sulfanyl linker; 4-chlorophenyl; 3-methoxyphenyl acetamide ChemSpider ID: 536715-23-8 (structural data)
N-[(3-Methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-…}acetamide Pyrimido[5,4-b]indol-4-one 3-Methyl-1,2,4-oxadiazole-methyl; 3-methoxyphenylmethyl acetamide CAS 1111988-89-6 (custom synthesis available)

Key Findings

In contrast, indole (10j) and indolin-3-ylidene () cores exhibit conformational flexibility, which may reduce target specificity .

Substituent Effects: Oxadiazole vs. Isoxazole: The 3-methyl-1,2,4-oxadiazole group (target compound, ) provides superior metabolic stability compared to the 3-methylisoxazole in , as oxadiazoles resist hydrolysis in physiological conditions .

Biological Activity: Compounds with pyridinyl or quinolinyl acetamide groups () show reduced activity (scores: 5.58–5.79) compared to chlorophenyl derivatives (e.g., 10j), suggesting electron-withdrawing substituents enhance target engagement . The sulfanyl linker in may reduce solubility compared to the oxadiazole-methyl group in the target compound, impacting bioavailability.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , but low yields (e.g., 6–17% in ) highlight challenges in coupling bulky substituents to the indol/pyrimidoindol core.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-ring structure incorporating a pyrimidine moiety and an oxadiazole unit. Its molecular formula is C20H19ClN4O3, with a molecular weight of 404.84 g/mol. The presence of chlorine and methoxy groups suggests potential interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with similar compounds in the same structural class. Key areas of interest include:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives of pyrrole and benzamide show MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Research indicates that pyrimidine derivatives can exhibit cytotoxic effects on cancer cell lines. Studies have shown that compounds with oxadiazole and pyrimidine rings can induce apoptosis in cancer cells through various mechanisms .
  • Anti-inflammatory Effects : Some derivatives are noted for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of a series of pyrrole derivatives against Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited MIC values comparable to established antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds containing the pyrimidine scaffold could significantly inhibit cell proliferation. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in various cancer types .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrimidine Core : Utilizing cyclization reactions involving appropriate amines and carbonyl compounds.
  • Oxadiazole Synthesis : Achieved through condensation reactions involving hydrazines and carboxylic acids.
  • Final Coupling Reaction : The final product is obtained via acylation reactions to attach the methoxyphenyl group.

Data Tables

Biological ActivityCompoundMIC (μg/mL)Reference
AntibacterialPyrrole Derivative3.12 - 12.5
AnticancerPyrimidine DerivativeVaries (cell line dependent)
Anti-inflammatoryVarious DerivativesNot specified

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